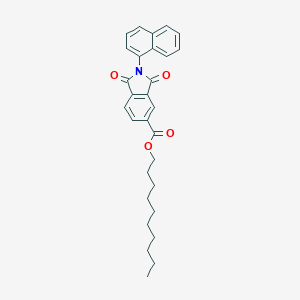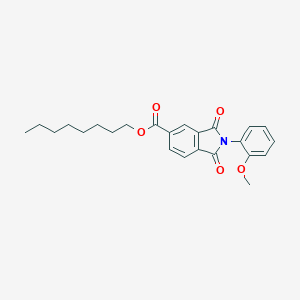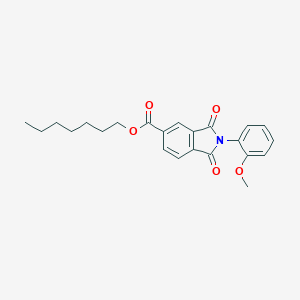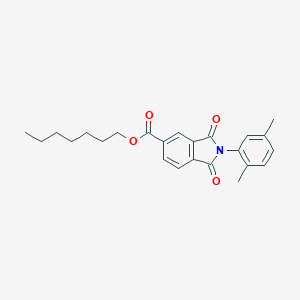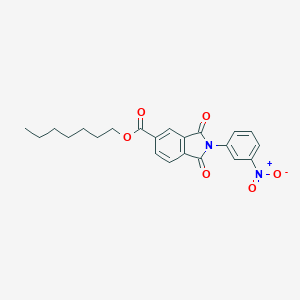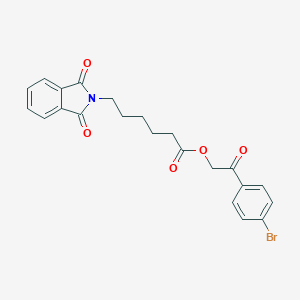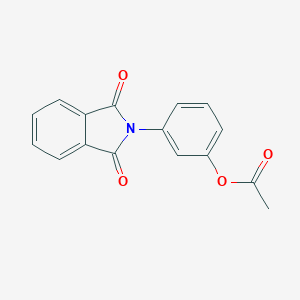
3-(1,3-dioxoisoindol-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-dioxoisoindol-2-yl)phenyl acetate is an organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with phenyl acetate under specific conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(1,3-dioxoisoindol-2-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and advanced materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: The parent compound of the phthalimide class, known for its use in organic synthesis and as a precursor for other derivatives.
N-Phthalylglycine: A derivative with similar structural features, used in peptide synthesis.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: Another phthalimide derivative with applications in organic synthesis.
Uniqueness
3-(1,3-dioxoisoindol-2-yl)phenyl acetate stands out due to its specific structural arrangement, which imparts unique reactivity and properties
Propriétés
Formule moléculaire |
C16H11NO4 |
|---|---|
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
[3-(1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)21-12-6-4-5-11(9-12)17-15(19)13-7-2-3-8-14(13)16(17)20/h2-9H,1H3 |
Clé InChI |
PNUHLEIUVXWCAN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


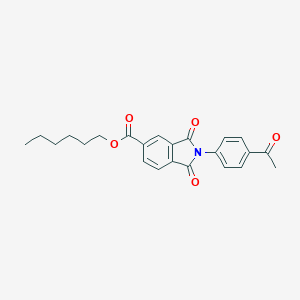



![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)hexanamide](/img/structure/B342200.png)



